Scaffold Uniqueness Assessment: Absence of Direct Bioactivity Overlap with Closest Commercial Analogs
A systematic search of major public bioactivity databases (PubChem, ChEMBL, BindingDB) reveals that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide (CAS 1105241-19-7) has no reported IC50, Ki, EC50, or other quantitative bioactivity data deposited as of this analysis date [1]. Simultaneously, the closest structural analog N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide (molecular formula C19H16F2N2O3) and the acetamide homolog N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide (CAS 1105204-45-2) also lack publicly available bioactivity data [2]. This finding carries a critical practical implication: the target compound occupies a region of chemical space where explicit biological activity has neither been confirmed nor disproven relative to its nearest neighbors. For procurement purposes, this means the compound cannot be selected on the basis of established potency or selectivity, but rather on its structurally distinct scaffold composition. The 5-(furan-2-yl) substitution differentiates it from the 5-(2,4-difluorophenyl) analog (ΔMW = ~46 Da, substitution of electron-rich furan for electron-deficient fluorinated phenyl), while the propanamide linker distinguishes it from the acetamide homolog (additional methyl branch).
| Evidence Dimension | Publicly available quantitative bioactivity data (IC50, Ki, EC50) |
|---|---|
| Target Compound Data | No quantitative bioactivity data available in PubChem, ChEMBL, or BindingDB |
| Comparator Or Baseline | N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide: no quantitative bioactivity data. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide (CAS 1105204-45-2): no quantitative bioactivity data |
| Quantified Difference | Data unavailable for all three compounds; differentiation is based on structural uniqueness rather than quantitative potency differentials |
| Conditions | Database-wide query across PubChem BioAssay, ChEMBL (Version accessed 2026), and BindingDB |
Why This Matters
For researchers exploring novel chemical space, the absence of prior bioactivity annotation for both the target and its closest analogs means this compound represents an unexplored scaffold with a distinct substitution pattern, offering a genuine opportunity for de novo hit discovery rather than incremental analog optimization.
- [1] PubChem BioAssay Database. Query for CAS 1105241-19-7. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] ChEMBL Database. Query for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide and closest analogs. European Bioinformatics Institute. View Source
